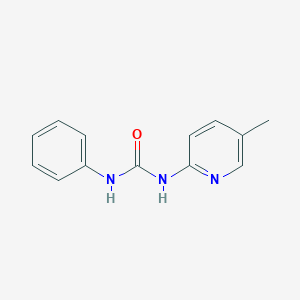

1-(5-Methylpyridin-2-yl)-3-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUPSMWXIVHKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355642 | |

| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35466-44-5 | |

| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Methylpyridin 2 Yl 3 Phenylurea and Its Structural Analogues

Established Reaction Pathways for the Construction of Urea (B33335) Linkages

The formation of the urea linkage (-NH-C(O)-NH-) is a cornerstone of organic synthesis, with several well-documented methods available to chemists. These pathways offer versatility in terms of starting materials, reaction conditions, and scalability.

The most direct and frequently employed method for synthesizing N,N'-disubstituted ureas is the reaction between a primary or secondary amine and an isocyanate. nih.gov This reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). nih.gov The process is typically conducted in an inert solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and often proceeds efficiently at room temperature or with gentle heating. nih.govnih.gov The high reactivity of the isocyanate group generally ensures high conversion rates and yields, making it a preferred route in many synthetic campaigns. nih.gov

While the isocyanate-amine reaction is prevalent, several alternative strategies have been developed to construct the urea backbone, often to circumvent the use of potentially hazardous isocyanates or to accommodate specific functional groups. nih.gov One notable method involves the reaction of amines with a source of the carbamoyl (B1232498) group, such as potassium isocyanate, often in an aqueous medium, providing a milder and more environmentally friendly option. nih.govresearchgate.net

Other phosgene-free methods include:

Rearrangement Reactions: In-situ generation of isocyanates via classic rearrangements like the Hofmann, Curtius, and Lossen rearrangements provides an alternative pathway starting from amides, acyl azides, and hydroxamic acids, respectively. nih.gov

Carbamoylating Reagents: Reagents like benzotriazole-1-carboxamide (B1609093) can effectively transfer a carbamoyl group to amines under mild conditions, yielding mono- and N,N-disubstituted ureas. umich.eduresearchgate.net

Transamidation: The reaction of urea itself with amines can produce substituted ureas, though this method often requires catalysts and/or elevated temperatures to proceed efficiently. nih.gov

Other Routes: Aminolysis of isonitriles or cyanamides, and the reaction of amines with alkali metal cyanates, represent additional, though less common, preparative routes to urea derivatives. umich.eduresearchgate.net

Table 1: Comparison of Synthetic Routes to Urea Derivatives

| Synthetic Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Amination with Isocyanates | Amine, Isocyanate | Inert solvent (Toluene, THF), Room Temp to Reflux | High yield, direct, widely applicable. nih.govnih.gov |

| Aqueous Isocyanate Reaction | Amine, Potassium Isocyanate (KOCN) | Water, Room Temperature | Mild, environmentally friendly, avoids organic solvents. nih.govresearchgate.net |

| Phosgene-based Methods | Amine, Phosgene (or equivalents like triphosgene) | Controlled conditions | Generates isocyanates/carbamoyl chlorides in situ. nih.gov |

| Rearrangement Reactions | Amides, Acyl Azides (Curtius, Hofmann) | Varies (often requires heating) | In-situ isocyanate formation, avoids handling isocyanates. nih.gov |

| Benzotriazole Chemistry | Amine, Benzotriazole-1-carboxamide | Mild conditions | Efficient, simple purification. umich.eduresearchgate.net |

Targeted Synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylurea

The specific synthesis of this compound is most efficiently achieved through the direct reaction of its constituent amine and isocyanate precursors.

The key starting materials for this synthesis are:

2-Amino-5-methylpyridine (B29535): This heterocyclic amine provides the pyridinyl moiety of the target molecule. Its synthesis can be accomplished via the Chichibabin reaction, where 3-methylpyridine (B133936) (β-picoline) is aminated using sodamide (NaNH₂), typically in an inert solvent like xylene or dimethylaniline at elevated temperatures. google.com This reaction can produce a mixture of isomers, including 2-amino-3-methylpyridine (B33374), necessitating careful fractional distillation for purification. google.com Alternative, more regioselective methods involve the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide. google.comnih.gov

Phenyl isocyanate: This is a commercially available reagent that serves as the source for the phenylurea portion of the molecule.

The targeted synthesis involves the nucleophilic attack of the amino group of 2-amino-5-methylpyridine on the carbonyl carbon of phenyl isocyanate. The reaction is typically carried out by dissolving the amine in a dry, aprotic solvent and adding the isocyanate, often dropwise, with stirring. The reaction proceeds readily, and the product, this compound, can usually be isolated by filtration upon precipitation or after removal of the solvent.

Reaction Scheme:

(Image depicts the reaction of 2-Amino-5-methylpyridine with Phenyl isocyanate)

(Image depicts the reaction of 2-Amino-5-methylpyridine with Phenyl isocyanate)

Strategies for the Diversification and Synthesis of Structural Analogues

The synthesis of structural analogues of this compound allows for the systematic exploration of structure-activity relationships. Diversification is typically achieved by modifying either the phenyl or the pyridine (B92270) ring systems.

Varying the substitution pattern on the phenyl ring is a common strategy for creating a library of analogues. This is most straightforwardly accomplished by using a range of commercially available or synthetically prepared substituted phenyl isocyanates in the standard urea formation reaction. researchgate.net

For example, reacting 2-amino-5-methylpyridine with isocyanates such as 4-chlorophenyl isocyanate or 3-methoxyphenyl (B12655295) isocyanate would yield 1-(4-chlorophenyl)-3-(5-methylpyridin-2-yl)urea and 1-(3-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea, respectively. This approach allows for the introduction of a wide variety of electronic and steric diversity onto the phenyl ring. Research on similar diarylurea scaffolds has demonstrated the synthesis of derivatives with substituents ranging from simple halogens and alkyl groups to more complex moieties. researchgate.netpreprints.org

Table 2: Examples of Analogues with Phenyl Moiety Modifications

| Phenyl Isocyanate Precursor | Resulting Analogue |

|---|---|

| Phenyl isocyanate | This compound |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)urea |

| 3,4-Dichlorophenyl isocyanate | 1-(3,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |

| 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea |

| 4-Trifluoromethylphenyl isocyanate | 1-(5-Methylpyridin-2-yl)-3-(4-(trifluoromethyl)phenyl)urea |

Diversification of the pyridine portion of the molecule involves utilizing different substituted 2-aminopyridines as the starting amine. This allows for probing the effects of the position and nature of substituents on the heterocyclic ring.

Key strategies for pyridine modification include:

Isomeric Variation: Using isomers of the starting material, such as 2-amino-3-methylpyridine or 2-amino-4-methylpyridine, in the reaction with phenyl isocyanate would produce the corresponding isomeric urea products. The synthesis of these aminopyridine isomers often starts from the corresponding methylpyridines (picolines). google.com

Substitution Variation: Introducing other substituents onto the pyridine ring (e.g., halogens, methoxy (B1213986) groups) provides another axis for analogue generation. Synthesizing these varied 2-aminopyridines can be achieved through various methods, including nucleophilic aromatic substitution on activated pyridines or by building the substituted ring from acyclic precursors. nih.gov The reaction of substituted pyridine N-oxides with isocyanides or other reagents presents a versatile route to a range of substituted 2-aminopyridines. nih.gov Such modifications can significantly influence the electronic properties and conformation of the final molecule. rsc.org

These synthetic strategies provide a robust framework for the production of this compound and a wide array of its structural analogues, facilitating detailed investigation into their chemical properties.

Chemical Modifications at the Urea Linkage

Modifications to the urea linkage are crucial for developing new derivatives with tailored properties. One common approach involves the reaction of a substituted amine with an appropriate isocyanate. For instance, the synthesis of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives begins with the nucleophilic attack of an aminophenone on phenyl isocyanate. nih.gov This foundational reaction can be adapted to introduce various functional groups onto the phenyl rings, thereby altering the electronic and steric characteristics of the final molecule.

Another strategy for modifying the urea linkage is through a hybridization approach. This involves combining the pyridine-urea scaffold with other pharmacologically active moieties. For example, quinazoline (B50416) rings have been successfully incorporated into pyridine-urea structures to create novel hybrid compounds. mdpi.com The synthesis typically involves the reaction of an appropriate amine with an isocyanate in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (THF). mdpi.com

Furthermore, modifications can be achieved by creating thiourea (B124793) analogs, where the carbonyl group of the urea is replaced by a thiocarbonyl group. These thiourea derivatives can be synthesized by reacting a pyridyl amine with an isothiocyanate. The resulting thioureas exhibit different hydrogen bonding capabilities and electronic properties compared to their urea counterparts. mdpi.com

A summary of representative chemical modifications at the urea linkage is presented in the table below.

| Starting Materials | Reagents | Product Type | Reference |

| 4-Aminoacetophenone, Phenyl isocyanate | Toluene (reflux) | 1-(4-acetylphenyl)-3-phenylurea | nih.gov |

| Amine, Isocyanate | DIPEA, THF | Pyridine-urea hybrid compounds | mdpi.com |

| Pyridyl amine, Isothiocyanate | - | Pyridyl thiourea | mdpi.com |

Incorporation of Heterocyclic Systems in the Scaffold

One prominent example is the integration of quinazoline moieties. mdpi.com Quinazolines are versatile heterocyclic compounds that can be fused or linked to the pyridine-urea backbone, leading to novel hybrid structures with potential applications in medicinal chemistry. mdpi.com The synthesis of such compounds often involves multi-component reactions, where a substituted pyridine-urea derivative reacts with other building blocks to form the final heterocyclic system. mdpi.com

Thiazole rings have also been incorporated into pyridyl urea structures. For example, 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas have been synthesized by reacting an aminothiazole with an isocyanate. researchgate.net This method allows for the introduction of a five-membered sulfur- and nitrogen-containing heterocycle, which can significantly alter the biological and coordination properties of the parent molecule. researchgate.net

Furthermore, the synthesis of more complex fused heterocyclic systems has been reported. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine (B153573) moiety was prepared through the reaction of a pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an iron(III) chloride catalyst. mdpi.com This demonstrates the potential for creating intricate, multi-ring systems based on the pyridyl urea scaffold.

The following table summarizes various heterocyclic systems that have been incorporated into pyridyl urea scaffolds.

| Incorporated Heterocycle | Synthetic Approach | Resulting Scaffold | Reference |

| Quinazoline | Hybridization with pyridine-urea core | Pyridine-urea-quinazoline hybrids | mdpi.com |

| Thiazole | Reaction of aminothiazole with isocyanate | Pyridylthiazole-based ureas | researchgate.net |

| Thieno[2,3-d]pyrimidine | Reaction of a pyrazol-5-amine with 3-acetyl-2H-chromen-2-one | Fused coumarin-pyrazolo[3,4-b]pyridine derivative | mdpi.com |

| Triazole | Not explicitly detailed | N,N'-bis-heterocyclic derivatives of urea | mdpi.com |

Synthesis and Characterization of Metal Complexes Incorporating Pyridyl Urea Ligands (e.g., Copper(II) Complexes)

Pyridyl urea derivatives, including this compound, are effective N,O-chelate ligands capable of forming stable complexes with transition metals. nih.gov Copper(II) complexes of pyridyl ureas have been a subject of particular interest.

The synthesis of these metal complexes is typically straightforward. A common method involves mixing a solution of the pyridyl urea ligand in a solvent like methanol (B129727) with a solution of a metal salt, such as copper(II) chloride pentahydrate in isopropanol. nih.gov The resulting solution is then slowly evaporated to yield the crystalline metal complex. nih.gov The stoichiometry of the reactants can be controlled to produce complexes with different ligand-to-metal ratios. For example, a 2:1 ratio of ligand to Cu(II) chloride often leads to the formation of biligand complexes. nih.gov

The coordination environment of the metal ion in these complexes can vary. X-ray diffraction studies have revealed different structural motifs, such as [Cu(L)₂Cl]⁺[Cl]⁻ or [Cu(L)₂Cl₂], depending on the substitution pattern on the pyridine ring of the ligand (L). nih.gov In these complexes, the pyridyl urea ligand typically coordinates to the copper(II) center through the pyridine nitrogen atom and the carbonyl oxygen atom, forming a stable chelate ring. nih.govnih.gov

Characterization of these metal complexes involves a suite of analytical techniques. Elemental analysis (C, H, N) is used to confirm the empirical formula of the synthesized complexes. nih.gov High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is employed to identify the mass-to-charge ratio of the complex ions, such as [CuL₂Cl]⁺. nih.gov Infrared (IR) spectroscopy is valuable for observing shifts in the vibrational frequencies of the C=O (amide I) and pyridine ring stretching modes upon coordination to the metal ion. nih.gov

The table below provides examples of synthesized copper(II) complexes with pyridyl urea ligands.

| Ligand (L) | Metal Salt | Resulting Complex Motif | Characterization Techniques | Reference |

| Substituted 2-pyridyl ureas | CuCl₂·5H₂O | [Cu(L)₂Cl]⁺[Cl]⁻ or [Cu(L)₂Cl₂] | Elemental Analysis, HRMS (ESI), IR Spectroscopy, X-ray Diffraction | nih.gov |

| N-(2,6-dimethylphenyl)-N'-(3-pyridyl)urea | CuCl₂ | [CuL₄Cl₂] | X-ray Diffraction | researchgate.net |

Spectroscopic and Analytical Techniques for Structural Elucidation of Synthesized Derivatives

The structural elucidation of newly synthesized this compound derivatives and their analogs is accomplished through a combination of spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and conformation of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy is used to determine the number and environment of protons in the molecule. Chemical shifts, coupling constants, and integration values provide insights into the connectivity of atoms. lookchem.comekb.eg For instance, the signals for the pyridine ring protons can be distinguished from those of the phenyl ring protons. lookchem.com The NH protons of the urea linkage typically appear as broad singlets. acs.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. lookchem.comekb.eg The chemical shifts of the carbonyl carbon in the urea group and the carbons of the heterocyclic and aromatic rings are particularly diagnostic. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) , are employed to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. lookchem.com These experiments are invaluable for unambiguous assignment of all signals in the spectra. lookchem.comNOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, which helps in determining the molecular conformation. lookchem.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govmdpi.com This is crucial for confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) can be used to differentiate between isomeric pyridyl urea derivatives by analyzing their fragmentation patterns upon collision-induced dissociation. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The IR spectrum of a pyridyl urea derivative will show characteristic absorption bands for the N-H stretching vibrations of the urea group, the C=O stretching vibration (Amide I band), and the C-N stretching and N-H bending vibrations (Amide II band). nih.govresearchgate.net The positions of these bands can be influenced by hydrogen bonding and coordination to metal ions. researchgate.net

The following table summarizes the key spectroscopic and analytical techniques and the type of information they provide for the structural elucidation of pyridyl urea derivatives.

| Technique | Information Provided | Reference |

| ¹H NMR | Proton environment, connectivity, and conformation | lookchem.comekb.eg |

| ¹³C NMR | Carbon framework and functional groups | mdpi.comlookchem.com |

| 2D NMR (COSY, HETCOR, NOE) | ¹H-¹H and ¹H-¹³C correlations, spatial proximity of atoms | lookchem.com |

| HRMS (ESI) | Accurate molecular weight and elemental composition | nih.govmdpi.com |

| Tandem MS (MS/MS) | Fragmentation patterns for isomer differentiation | nih.gov |

| IR Spectroscopy | Presence of functional groups (N-H, C=O) | nih.govresearchgate.net |

Preclinical Biological Evaluation of 1 5 Methylpyridin 2 Yl 3 Phenylurea and Analogues

In Vitro Antiproliferative and Anticancer Activity Assessments

The initial step in evaluating a new potential anticancer compound is to assess its ability to inhibit the growth of cancer cells in a controlled laboratory setting, a process known as in vitro testing. This provides fundamental insights into the compound's potency and spectrum of activity against various cancer types.

Growth Inhibitory Activity Against Diverse Cancer Cell Lines (e.g., Breast MCF-7, Lung A549, Colon HCT-116, Prostate PC-3, NCI Panel)

A series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their in vitro anticancer activity. researchgate.net One particular analogue, compound 5l , demonstrated notable activity against the non-small cell lung cancer A549 cell line and the colon cancer HCT-116 cell line, with IC50 values of 3.22 ± 0.2 µM and 2.71 ± 0.16 µM, respectively. researchgate.netnih.gov These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Further testing of selected pyridine-urea derivatives was conducted by the National Cancer Institute (NCI) against a panel of approximately 58 to 85 cancer cell lines. mdpi.comnih.govnih.govrevvity.comtaylorandfrancis.com This comprehensive screening allows for the assessment of a compound's broad-spectrum antitumor activity. nih.gov For instance, compound 5l was identified as a potent pyridine (B92270) derivative with a mean percentage growth inhibition (GI%) of 40%, showing activity against most of the tested cancer cell lines across all subpanels. researchgate.netnih.gov

Similarly, a different series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the NCI-60 human cancer cell line panel. nih.govresearchgate.netpreprints.org Among these, compounds with a 4-hydroxymethylpiperidine moiety, such as 5a and 5d , displayed broad-spectrum antiproliferative activity. nih.govresearchgate.net Compound 5a , which has a methyl group, showed lethal effects on several cell lines, including the SK-MEL-5 melanoma cell line, MDA-MB-468 breast cancer cell line, and three renal cancer cell lines (786-0, A498, and RXF 393). nih.govresearchgate.net

Another study focused on pyridine-ureas and their activity against the MCF-7 breast cancer cell line. mdpi.com Compound 8e emerged as the most potent derivative after 48 hours of treatment, with an IC50 value of 0.22 µM. mdpi.com This was significantly more active than the standard chemotherapeutic drugs Doxorubicin and Sorafenib (B1663141). mdpi.com In the NCI assay, compounds 8b and 8e were the most effective, with mean inhibitions of 43% and 49%, respectively, and they exhibited antiproliferative activity against all tested cancer cell lines. mdpi.com

A separate series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives also showed promising results. nih.govmdpi.com Compounds 9b and 9d demonstrated excellent activity against four different cancer cell lines (A549, MCF7, HCT116, and PC3), with IC50 values under 5 µM. nih.gov Specifically, their IC50 values against MCF7 and PC3 cell lines were less than 3 µM. nih.govmdpi.com

Interactive Table: Growth Inhibitory Activity of Selected Phenylurea Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5l | Lung A549 | 3.22 ± 0.2 | researchgate.netnih.gov |

| 5l | Colon HCT-116 | 2.71 ± 0.16 | researchgate.netnih.gov |

| 8e | Breast MCF-7 | 0.22 | mdpi.com |

| 8n | Breast MCF-7 | 1.88 | mdpi.com |

| 9b | Lung A549 | <5 | nih.gov |

| 9b | Breast MCF-7 | <3 | nih.govmdpi.com |

| 9b | Colon HCT-116 | <5 | nih.gov |

| 9b | Prostate PC-3 | <3 | nih.govmdpi.com |

| 9d | Lung A549 | <5 | nih.gov |

| 9d | Breast MCF-7 | <3 | nih.govmdpi.com |

| 9d | Colon HCT-116 | <3 | mdpi.com |

| 9d | Prostate PC-3 | <3 | nih.govmdpi.com |

Comparative Efficacy Studies with Established Preclinical Anticancer Agents

To contextualize the potential of new drug candidates, their efficacy is often compared to that of established anticancer agents. In the study of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, the IC50 values of the most active compound, 5l , against A549 (3.22 ± 0.2 µM) and HCT-116 (2.71 ± 0.16 µM) cell lines were found to be comparable to those of Doxorubicin (2.93 ± 0.28 µM and 3.10 ± 0.22 µM, respectively). researchgate.netnih.govnih.gov

Similarly, for the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea series, compounds 5a and 5d demonstrated superior potencies compared to paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma cell lines. nih.govresearchgate.netpreprints.org Furthermore, these compounds were more potent than gefitinib (B1684475) in 38 and 34 cancer cell lines, respectively, with notable activity against colon, breast, and melanoma cancer cell lines. nih.govresearchgate.netpreprints.org

In the evaluation of pyridine-ureas against the MCF-7 breast cancer cell line, compound 8e (IC50 = 0.22 µM) was found to be 8.7 times more active than Doxorubicin (IC50 = 1.93 µM) and 20 times more active than Sorafenib (IC50 = 4.50 µM) after 48 hours of treatment. mdpi.com Compound 8n also showed potent activity (IC50 = 1.88 µM), comparable to Doxorubicin and more effective than Sorafenib. mdpi.com

The N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives 9b and 9d also showed more potent antiproliferative activity against the four tested cancer cell lines (A549, MCF7, HCT116, PC3) compared to the control drug sorafenib. nih.gov

Interactive Table: Comparative Efficacy of Phenylurea Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 5l | Lung A549 | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 | researchgate.netnih.govnih.gov |

| 5l | Colon HCT-116 | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 | researchgate.netnih.govnih.gov |

| 8e | Breast MCF-7 | 0.22 | Doxorubicin | 1.93 | mdpi.com |

| 8e | Breast MCF-7 | 0.22 | Sorafenib | 4.50 | mdpi.com |

| 8n | Breast MCF-7 | 1.88 | Doxorubicin | 1.93 | mdpi.com |

| 8n | Breast MCF-7 | 1.88 | Sorafenib | 4.50 | mdpi.com |

Mechanistic Investigations of Antiproliferative Action

Understanding how a compound inhibits cancer cell growth is as important as knowing that it does. Mechanistic investigations delve into the specific cellular processes that are disrupted by the compound, providing a deeper understanding of its therapeutic potential and paving the way for more targeted drug development.

Apoptosis Induction and Modulation of Apoptotic Pathways (e.g., Bcl-2, Bax, Cytochrome C, p53, Caspase-3, Caspase-9 Expression)

Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Studies have shown that analogues of 1-(5-Methylpyridin-2-yl)-3-phenylurea can trigger this process.

For example, compound 5l was found to induce apoptosis in HCT-116 colon cancer cells. researchgate.netnih.govnih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome c, p53, caspase-3, and caspase-9. researchgate.netnih.govnih.gov The balance between pro- and anti-apoptotic proteins is crucial for cell survival, and a shift towards pro-apoptotic proteins can initiate cell death. mdpi.com The release of cytochrome c from the mitochondria is a key step in the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, which are enzymes that execute the process of apoptosis. researchgate.netnih.govresearchgate.net The tumor suppressor protein p53 also plays a significant role in initiating apoptosis in response to cellular stress. mdpi.comresearchgate.netresearchgate.net Furthermore, compound 5l significantly increased the percentage of apoptotic cells, as measured by annexin (B1180172) V-FITC staining, from 1.99% to 15.76%. researchgate.netnih.govnih.gov

Another analogue, 2n , from a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives, also demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov Treatment with this compound led to an 87.34-fold increase in cell death, with a total apoptosis rate of 33.19% (25.15% early apoptosis and 8.04% late apoptosis). nih.gov Mechanistically, 2n affected the expression of key apoptosis-related genes, including p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. nih.gov

Interactive Table: Modulation of Apoptotic Pathways by Phenylurea Analogues

| Compound | Cell Line | Effect on Apoptotic Markers | Reference |

|---|---|---|---|

| 5l | HCT-116 | ↓ Bcl-2, ↑ Bax, ↑ Cytochrome C, ↑ p53, ↑ Caspase-3, ↑ Caspase-9 | researchgate.netnih.govnih.gov |

| 2n | MCF-7 | ↑ p53, ↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2 | nih.gov |

Cell Cycle Perturbation Analysis (e.g., Sub-G1 and G2-M Phase Arrest)

The cell cycle is the process through which a cell grows and divides. Cancer is characterized by uncontrolled cell division, and many anticancer drugs work by interfering with the cell cycle, causing the cells to arrest at specific phases and preventing them from proliferating.

Investigations into the mechanisms of this compound analogues have revealed their ability to disrupt the cell cycle in cancer cells. Compound 5l , in addition to inducing apoptosis, was shown to disrupt the cell cycle of HCT-116 cells by causing an accumulation of cells in the Sub-G1 phase and arresting the cell cycle at the G2-M phase. researchgate.netnih.gov The Sub-G1 phase is often indicative of apoptotic cells with fragmented DNA, while G2-M arrest prevents cells from entering mitosis and dividing. researchgate.net

Similarly, compound 2n was found to cause cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov Treatment with 2n resulted in a significant increase in the cell population in the G2/M phase (33.81% compared to 11.85% in control cells), while the populations in the G1 and S phases decreased. nih.gov

These findings suggest that a key mechanism of the antiproliferative action of these phenylurea derivatives is their ability to interfere with the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. nih.govnih.gov

Interactive Table: Cell Cycle Perturbation by Phenylurea Analogues

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 5l | HCT-116 | Sub-G1 alteration, G2-M arrest | researchgate.netnih.gov |

| 2n | MCF-7 | G2/M phase arrest | nih.gov |

|

Analysis of Interactions with Cellular Tubulin Dynamics

The diaryl urea (B33335) scaffold, a core component of this compound, is a recognized pharmacophore in the design of anticancer agents. nih.gov Compounds featuring this structure have demonstrated significant antiproliferative activity across numerous human cancer cell lines. nih.govmdpi.com For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative effects. preprints.org Two compounds from this series, 5a and 5d, were found to be more potent than the well-known tubulin-targeting agent paclitaxel in 21 different cancer cell lines, including those for renal cancer and melanoma. nih.govmdpi.comresearchgate.net

Specifically, compound 5a induced lethal effects, rather than just growth inhibition, in cell lines such as SK-MEL-5 (melanoma), 786-0 (renal), A498 (renal), and MDA-MB-468 (breast). preprints.orgresearchgate.net While the precise mechanism for these specific urea derivatives has not been definitively elucidated in the reviewed literature, the potent cytotoxic and antiproliferative activities are often associated with the disruption of microtubule dynamics. The inhibition of tubulin polymerization is a key mechanism for many anticancer drugs, leading to cell cycle arrest and apoptosis. nih.gov Although direct evidence for this compound is not specified, the strong antiproliferative action of its close analogues suggests that interaction with cellular tubulin is a probable mechanism of action. nih.govmdpi.com

Enzyme and Receptor Target Modulation Studies

Kinase Inhibition Profiling (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF, Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), p38 Kinase, Trk Family Kinases)

The N,N'-diarylurea structure is a key feature in numerous kinase inhibitors. nih.gov This is exemplified by Sorafenib, a multi-kinase inhibitor used in cancer therapy, which contains a diarylurea core and targets several kinases including Vascular Endothelial Growth Factor Receptor (VEGFR) and BRAF. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGF/VEGFR signaling is a critical pathway in tumor angiogenesis. nih.gov The diaryl urea moiety is pivotal for inhibition, often binding to the DFG (Asp-Phe-Gly) motif in the kinase domain. nih.gov Studies on pyridine-urea derivatives have confirmed their potential as VEGFR-2 inhibitors. In one such study, compounds were evaluated for their inhibitory activity against VEGFR-2, with Sorafenib used as a reference. Two compounds, 8b and 8e, demonstrated notable inhibition. mdpi.com

| Compound | Structure | IC₅₀ (µM) against VEGFR-2 | Reference |

|---|---|---|---|

| Sorafenib | Diaryl urea-based inhibitor | 0.09 ± 0.01 | mdpi.com |

| Pyridine-Urea 8b | 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl) Urea | 5.0 ± 1.91 | nih.gov |

| Pyridine-Urea 8e | 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl) Urea | 3.93 ± 0.73 | nih.gov |

BRAF, ERK1/2, and p38 Kinase: The diarylurea scaffold is also integral to inhibitors of the RAF/MEK/ERK signaling pathway. nih.gov Sorafenib, for example, directly inhibits BRAF. nih.gov While direct data for this compound is limited, related structures like pyridin-2-yl urea derivatives have been developed as inhibitors for kinases within associated signaling cascades, such as Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK pathway that includes p38. nih.govnih.gov This suggests the scaffold is suitable for targeting these pathways.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Selectivity Against Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first, rate-limiting step of tryptophan catabolism. bmj.comresearchgate.net This pathway is implicated in generating an immunosuppressive tumor microenvironment, making IDO1 a significant target for cancer immunotherapy. researchgate.netnih.gov Consequently, the development of selective IDO1 inhibitors is an active area of research.

Recent studies have demonstrated that phenyl urea derivatives can be potent and selective IDO1 inhibitors. In one investigation, a series of phenyl urea compounds were synthesized and evaluated, with several showing potent IDO1 inhibition and no activity against TDO. researchgate.netnih.gov Another study combining urea and 1,2,3-triazole structures also yielded a highly potent IDO1 inhibitor. yuntsg.comresearchgate.net This high selectivity is crucial, as cross-reactivity with other enzymes like TDO could lead to unintended effects. ashpublications.org

| Compound | Description | IC₅₀ (µM) against IDO1 | IC₅₀ (µM) against TDO | Reference |

|---|---|---|---|---|

| i12 | Phenyl urea derivative | 0.142 | >10 | nih.gov |

| i23 | Phenyl urea derivative | 0.581 | >10 | nih.gov |

| i24 | Phenyl urea derivative | 0.103 | >10 | nih.gov |

| 3c | Urea-1,2,3-triazole derivative | 0.07 | Not Reported | yuntsg.comresearchgate.net |

| Epacadostat (INCB024360) | Reference IDO1 Inhibitor | ~0.01 | >10 | ashpublications.orgselleckchem.com |

Urease Enzyme Inhibition Studies

Urease enzymes are significant virulence factors in certain pathogens, such as Helicobacter pylori, and their inhibition is a therapeutic strategy for related diseases. researchgate.netniscpr.res.in Phenylurea derivatives have been shown to be effective urease inhibitors. A study on novel phenylurea-pyridinium derivatives demonstrated that these compounds exhibited high inhibitory activity, with IC₅₀ values significantly lower than those of the standard inhibitors, thiourea (B124793) and hydroxyurea. researchgate.net The competitive nature of the inhibition suggests that these compounds interact directly with the enzyme's active site. researchgate.net

| Compound Class/Standard | IC₅₀ Range (µM) | Reference |

|---|---|---|

| Phenylurea-pyridinium derivatives (4a-f) | 4.08 - 6.20 | researchgate.net |

| Thiourea (Standard) | 21.1 - 23.00 | researchgate.net |

| Hydroxyurea (Standard) | 100.0 | researchgate.net |

Carbonic Anhydrase Isoenzyme Inhibition (hCA-I and hCA-II)

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases. rsc.orgnih.gov The cytosolic isoforms hCA I and hCA II are well-established drug targets. nih.gov Heterocyclic compounds, including those with pyridine and urea motifs, have been explored as CA inhibitors. rsc.orgtandfonline.com

While sulfonamides are the most common class of CA inhibitors, studies have also evaluated other scaffolds. mdpi.com For example, a series of 1,3,5-trisubstituted-pyrazolines showed inhibitory activity in the nanomolar range against both hCA I and hCA II. nih.gov Research on heterocyclic pyridine-3-sulfonamides also showed inhibition of hCA I and hCA II, with Kᵢ values varying based on substitution patterns. rsc.orgtandfonline.com One review noted that thiourea derivatives generally exhibit stronger inhibition of hCA I and II compared to their urea counterparts, suggesting the nature of the core structure is critical for activity. rsc.org

| Compound Class | Target | Activity Range (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 4-(Pyrazol-1-yl)benzenesulfonamides | hCA I | IC₅₀: 402.9 - 554.8 nM | nih.gov |

| hCA II | IC₅₀: 458.6 - 620.4 nM | nih.gov | |

| Pyridine-3-sulfonamides | hCA I | Kᵢ: 169 - 5400 nM | rsc.org |

| hCA II | Kᵢ: 58.5 - 1238 nM | rsc.org | |

| Acetazolamide (Standard) | hCA I | Kᵢ: 278.8 nM | nih.gov |

| Acetazolamide (Standard) | hCA II | Kᵢ: 293.4 nM | nih.gov |

Glucokinase (GK) Activation

Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.govmdpi.com Small molecule glucokinase activators (GKAs) are a promising therapeutic approach for type 2 diabetes. acs.org

The 2-urea-substituted pyridine scaffold is a cornerstone of a novel class of potent GKAs. nih.govnih.gov Research focused on 1-(4-aryl-5-alkyl-pyridin-2-yl)-3-methylurea derivatives, a class that includes the title compound's core structure, has led to the identification of efficacious GKAs. nih.govacs.orgresearchgate.net These allosteric activators enhance the enzyme's affinity for glucose (decreasing S₀.₅) and increase its maximal velocity (Vₘₐₓ). nih.gov Optimization of the alkyl group at the C5 position of the pyridine ring and the urea substitution has been crucial in developing compounds with robust in vivo efficacy. nih.govresearchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ (nM) | 62 | researchgate.net |

| S₀.₅ (mM) | 2.9 | researchgate.net |

| Fold Vₘₐₓ | 7.7 | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The direct modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by this compound has not been extensively detailed in the available scientific literature. However, research into structurally related compounds and broader classes of molecules provides some context. For instance, multi-target drug design strategies have explored the molecular similarity between inhibitors of enzymes like acetyl-CoA carboxylase (ACC) and PPAR agonists. nih.gov This has led to the discovery of novel ACC2 inhibitors that also possess dual agonistic activity for PPARα and PPARδ. nih.gov

Furthermore, in silico analyses conducted on phenylurea herbicides, such as linuron (B1675549) and diuron, have suggested that nuclear receptors like the pregnane (B1235032) X receptor (PXR) may be common targets for this class of compounds. nih.gov While distinct from PPARγ, PXR is another key regulator of metabolic and inflammatory pathways. These findings indicate that while specific data on this compound is lacking, the broader family of phenylurea-containing molecules has been associated with the modulation of nuclear receptors involved in metabolic regulation.

Evaluation of Other Pharmacological Activities in Preclinical Models

Antimicrobial Properties (e.g., Antibacterial Activity Against Specific Pathogens like S. mutans)

The antibacterial activity of this compound against the cariogenic pathogen Streptococcus mutans has not been specifically reported. However, the broader class of diarylureas has been identified as a source of promising new small molecules for the treatment of dental caries. uniba.it S. mutans is a primary etiological agent of this disease due to its ability to form pathogenic biofilms on tooth surfaces. uniba.itnih.gov

Several diarylurea compounds have demonstrated notable efficacy against S. mutans. For example, triclocarban (B27905) analogues containing a pentafluorosulfanyl group have shown potent in vitro antimicrobial activity, with some achieving a minimum inhibitory concentration (MIC50) value of 0.5 µg/mL against S. mutans. uniba.it Other diphenylureas, such as BPU (1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea), have been shown to inhibit the planktonic growth and biofilm formation of S. mutans UA159 in vitro. uniba.it Another related molecule, DMTU (1,3-di-m-tolyl-urea), was found to inhibit biofilm formation by targeting quorum sensing systems. uniba.it Diarylureas have also been investigated for activity against other bacterial pathogens, with some compounds showing high potency against Staphylococcus aureus. nih.gov

| Compound Class/Name | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Pentafluorosulfanyl-containing triclocarban analogs | S. mutans CECT 479 | Potent antimicrobial activity (MIC50 = 0.5 µg/mL for some analogs) | uniba.it |

| BPU (1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea) | S. mutans UA159 | Inhibition of planktonic growth and biofilm formation | uniba.it |

| DMTU (1,3-di-m-tolyl-urea) | S. mutans | Inhibition of biofilm formation via quorum sensing | uniba.it |

| Diarylureas (General) | S. mansoni | Some compounds showed IC50 values of 0.15 µM (NTS) and 0.19 µM (adult) | nih.gov |

Antihyperglycaemic Potential in Animal Models

Preclinical evaluation of the antihyperglycaemic potential of this compound in animal models has not been documented in the reviewed scientific literature. Standard animal models for investigating antidiabetic activity often involve the chemical induction of diabetes using agents like streptozotocin (B1681764) (STZ) or alloxan. nih.govnih.gov These chemicals cause destruction of pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. nih.gov Researchers then use these models to assess the efficacy of potential therapeutic agents in lowering blood glucose levels. nih.govresearchgate.net While these methodologies are well-established for screening antidiabetic compounds, no studies applying them to this compound were identified.

Anti-inflammatory and Antiviral Properties (Based on Broader Class Context)

Within the broader chemical class, phenylurea derivatives have been investigated for their potential anti-inflammatory and antiviral activities. nih.gov Research has identified certain phenylurea derivatives that exhibit anti-influenza activity. researchgate.net In one study, a hit compound from a library screening was effective in reducing the death rate of cells infected with human influenza A and B viruses, as well as avian influenza A virus. researchgate.net Subsequent modification of this core skeleton led to a derivative with a bromobenzene (B47551) moiety that demonstrated enhanced antiviral potency against the tested influenza viruses. researchgate.net

| Compound | Virus Target | Observed Activity | Reference |

|---|---|---|---|

| BMD-2601505 (Hit Compound) | Influenza A, Influenza B, Avian Influenza A | Reduced cell death rate (EC50 of 60-70 μM) | researchgate.net |

| Bromobenzene Derivative | Influenza A, Influenza B, Avian Influenza A | Enhanced antiviral potency (EC50 of 22-37 μM) | researchgate.net |

The diverse biological activities reported for diarylureas, which include antimicrobial and anti-inflammatory properties, have led to suggestions that they could be valuable as multi-target agents. nih.gov

Antioxidant Activity Assessment

There is no specific data available from preclinical studies assessing the antioxidant activity of this compound. The evaluation of a compound's antioxidant potential is typically conducted using a variety of in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com Other electron transfer assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, are also widely used. mdpi.com While these methods are standard for characterizing antioxidant properties, their application to this compound has not been reported in the searched literature. Studies have been conducted on other heterocyclic structures, such as 1-adamantylthio derivatives of phenylpyridines, which have shown interesting free radical scavenging activities. researchgate.net

Anti-androgenic Effects in Non-Target Organisms (Broader Phenylurea Context)

In the broader context of environmental science, several phenylurea compounds, particularly those used as herbicides, have been identified as having anti-androgenic effects in non-target organisms like fish. nih.gov These compounds can act as endocrine disruptors by interfering with the androgen receptor. nih.govrsc.org

Studies on the phenylurea herbicide tebuthiuron (B33203) in male Nile tilapia (Oreochromis niloticus) revealed significant endocrine-disrupting effects. nih.govresearchgate.net Exposure to environmentally relevant concentrations led to a marked decrease in plasma testosterone (B1683101) levels and a concurrent increase in estradiol (B170435) levels. nih.gov This hormonal imbalance was associated with an increase in the expression of aromatase (CYP19A1), the enzyme that converts androgens to estrogens. nih.gov Histological examination of the testes in exposed fish showed a reduction in the diameter of seminiferous tubules and impaired sperm release. nih.govresearchgate.net

Similarly, the herbicide linuron is well-documented to exert anti-androgenic effects in vertebrates. nih.gov Research has shown that various phenylurea herbicides and their metabolites can compete with dihydrotestosterone (B1667394) (DHT) for binding to the androgen receptor, confirming their mechanism as receptor antagonists. rsc.org

| Compound | Organism | Observed Effects | Reference |

|---|---|---|---|

| Tebuthiuron | Nile Tilapia (Oreochromis niloticus) | Decreased plasma testosterone, increased plasma estradiol, increased aromatase (CYP19A1) levels, reduced seminiferous tubule diameter. | nih.govresearchgate.net |

| Linuron | Vertebrates (Fish) | Well-documented anti-androgenic effects. | nih.gov |

| Diuron | Fish | Known to cause estrogenic and anti-androgenic effects. | nih.gov |

| Various phenylurea herbicides (Linuron, Diuron, etc.) | Bovine Androgen Receptor (in vitro) | Displacement of [3H]dihydrotestosterone, indicating androgen receptor binding. | rsc.org |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Structural Elements Governing Biological Potency and Selectivity

The Urea (B33335) Linker: The diaryl urea fragment is of paramount importance in medicinal chemistry. It is characterized by its ability to form crucial hydrogen bond interactions with drug targets. nih.gov The two amide (N-H) groups act as hydrogen bond donors, while the carbonyl (C=O) oxygen atom serves as a hydrogen bond acceptor. nih.govmdpi.com This dual functionality allows the urea moiety to anchor the ligand firmly within the binding site of a target protein, a common feature observed in many kinase inhibitors.

The Pyridine (B92270) Ring: The pyridine ring serves as a key interaction scaffold. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the ring itself participates in hydrophobic and π-π stacking interactions. nih.govrsc.org The position and nature of substituents on this ring, such as the methyl group at the 5-position, are critical for tuning selectivity and potency.

The Phenyl Ring: The terminal phenyl group primarily occupies a hydrophobic pocket within the target's binding site. Modifications to this ring are a common strategy to enhance pharmacological properties by influencing electronic and steric factors. nih.gov

Impact of Substituent Variations on Pharmacological Efficacy

Systematic modifications of the 1-(5-Methylpyridin-2-yl)-3-phenylurea scaffold have provided deep insights into the molecular features that drive pharmacological efficacy.

The electronic properties of substituents on the aryl rings significantly modulate the compound's activity. Studies on analogous series of 1-aryl-3-phenylurea derivatives consistently demonstrate that the introduction of electron-withdrawing groups (EWGs) on the terminal phenyl ring often leads to a substantial increase in inhibitory potency.

For instance, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, compounds bearing EWGs like trifluoromethyl (-CF₃) and chloro (-Cl) on the terminal phenyl ring showed markedly enhanced antiproliferative activity compared to those with electron-donating groups (EDGs). nih.govresearchgate.net The potent inhibitory effect of compound 7i (see table below), which features both a 4-chloro and a 3-trifluoromethyl substituent, underscores the importance of EWGs in this class of molecules. nih.govnih.gov

| Compound | Substituent on Phenyl Ring (Ring A) | Electronic Effect | IC₅₀ (µM) |

|---|---|---|---|

| 7f | 4-OCH₃ | Electron-Donating | > 40 |

| 7g | 4-Cl | Electron-Withdrawing | 2.55 ± 0.58 |

| 7h | 3-CF₃ | Electron-Withdrawing | 2.21 ± 0.35 |

| 7i | 4-Cl, 3-CF₃ | Strongly Electron-Withdrawing | 1.53 ± 0.46 |

The size, shape, and position of substituents are critical determinants of biological activity, often influencing how the molecule fits into the confined space of a protein's active site. SAR studies have shown that while some positions on the scaffold are amenable to substitution, others are highly sensitive to steric hindrance.

For example, substitutions at the 4- and 5-positions of the pyridine ring (Ring C) generally have a minimal effect on inhibitory activity. nih.gov However, introducing a substituent, even a relatively small methoxy (B1213986) group, at the 3-position of the pyridine ring can lead to a significant decrease in potency, suggesting a potential steric clash with residues in the binding pocket. nih.gov Similarly, the geometry of the ligand, which can be influenced by intramolecular forces, affects its ability to adopt the optimal conformation for binding. nih.govmdpi.com

The recognition and binding of this compound analogs to their protein targets are governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking.

Hydrogen Bonding: As previously noted, the urea linker is the primary hydrogen bonding motif. The two N-H groups can donate hydrogen bonds to backbone carbonyls or acidic side-chain residues (e.g., Asp, Glu) in the hinge region of kinases, while the urea carbonyl can accept a hydrogen bond. rsc.orgnih.gov These interactions are often essential for anchoring the inhibitor in the correct orientation. In some complexes, water molecules can mediate hydrogen bonds between the ligand and the protein. rsc.org

Pi-Stacking Interactions: The aromatic pyridine and phenyl rings are crucial for engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the active site. nih.govrsc.org These interactions are vital for stabilizing the ligand-protein complex. Studies have shown that the combination of hydrogen bonding and π-π stacking creates a highly stable complex, which is a key factor in achieving high potency. nih.govrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for visualizing and understanding the interactions between ligands like this compound and their protein targets at an atomic level. nih.govnih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. nih.govmdpi.com For pyridinyl-phenylurea inhibitors targeting kinases like VEGFR-2 and c-MET, a common binding mode has been identified. nih.gov

In a typical predicted binding mode:

The urea moiety forms critical hydrogen bonds with backbone atoms in the kinase hinge region. For example, interactions with residues like Asp1046 and Glu885 in VEGFR-2 have been observed. nih.gov

The 5-methylpyridine end of the molecule projects into a hydrophobic region of the active site.

The terminal phenyl ring occupies another pocket, where it often forms π-stacking interactions with aromatic residues like Phe1047 in VEGFR-2. nih.gov

Molecular dynamics (MD) simulations are then employed to assess the stability of these docked poses over time. mdpi.comjppres.com By simulating the motion of atoms in the ligand-protein complex, MD studies can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-stacking, are maintained in a dynamic environment, thus validating the proposed binding mode. nih.govmdpi.com

| Protein Target | Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|---|

| VEGFR-2 | Asp1046 | Hydrogen Bond | Urea N-H |

| Glu885 | Hydrogen Bond | Urea N-H | |

| Phe1047 | π-π Stacking | Phenyl Ring | |

| c-MET | Arg1086 | Hydrogen Bond | Urea C=O |

| Tyr1230 | Hydrogen Bond | Pyridine N |

Computational Analysis of Binding Affinities and Conformational Stability

The conformational landscape of phenylurea derivatives, including this compound, is crucial for understanding their interaction with biological targets. The urea functional group exhibits a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov X-ray crystallography and computational studies on N,N'-diphenylurea reveal that the amide groups often display a nonplanar distortion, and the nitrogen atoms adopt a geometry between trigonal and tetrahedral. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the conformational preferences and stability of such molecules. researchgate.net Studies on related N,N'-diaryl ureas using a combination of spectroscopic and computational methods highlight a dynamic behavior, although often favoring a predominant isomer. nih.gov The stability of different conformers is assessed by calculating their relative energies. For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-311+G** level of theory have been used to determine that chair conformations are more stable than twist-boat forms. mdpi.com

Binding affinity, a measure of the strength of the interaction between a ligand and its target protein, is a key parameter in drug discovery. This is often predicted using molecular docking simulations. nih.govnih.gov In these simulations, the ligand is placed into the active site of a target protein to predict its binding mode and affinity, often expressed as a docking score or binding free energy in kcal/mol. mdpi.comnih.gov For example, in silico docking studies of new 1,3-diazetidin-2-one derivatives against the Epidermal Growth Factor Receptor (EGFR) identified compounds with high docking fitness scores of 80.89 and 85.89, indicating strong potential binding. nih.gov Similarly, docking of flavonoid derivatives to the P-glycoprotein transporter yielded binding affinities ranging from -7.10 kcal/mol to -8.60 kcal/mol, which were used to predict their potential as inhibitors. mdpi.com These computational approaches allow for the rapid screening of compounds and prioritization of those with the most favorable predicted binding energies for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predictive analytics, allowing for the estimation of the activity of novel compounds before their synthesis. researchgate.net

For phenylurea and related derivatives, QSAR models are frequently developed to predict their activity as inhibitors of various enzymes or receptors. nih.govresearchgate.netnih.gov The process involves calculating a set of molecular descriptors that quantify various aspects of the compounds' structures (e.g., steric, electronic, hydrophobic). researchgate.net A statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is then used to build a model correlating these descriptors with the observed biological activity. researchgate.netnih.gov

Several QSAR studies on urea derivatives have identified key descriptors that govern their activity.

A study on phenylaminopyrimidine-(thio)urea derivatives as Casein Kinase 2 (CK2) inhibitors found that the Lowest Unoccupied Molecular Orbital energy (ELUMO), molecular weight (MW), and polarizability (POLZ) were the most significant descriptors influencing anticancer activity. researchgate.net

In an analysis of phenylurea herbicides, hydrophobicity (log P) and the ELUMO were identified as the main determinants for antibody recognition in an immunoassay. nih.gov

For a series of diaryl urea derivatives acting as B-RAF inhibitors, QSAR models indicated that size, degree of branching, aromaticity, and polarizability significantly affected their inhibitory action. nih.gov

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures to ensure its robustness and reliability for screening new compounds. researchgate.netresearchgate.net Successful QSAR models serve as a valuable theoretical guide for the rational design of new, more potent molecules. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties for Research Optimization

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for optimizing research efforts and identifying candidates with favorable pharmacokinetic profiles. frontiersin.org Various computational tools and servers, such as SwissADME and preADMET, are used to calculate these properties based on a compound's structure. nih.govneliti.com These predictions help to flag potential liabilities, such as poor absorption or metabolic instability, allowing for structural modifications to be made to improve the compound's drug-like characteristics. frontiersin.org

Key ADME parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess a compound's potential for oral bioavailability. neliti.com For this compound, a representative in silico ADME profile can be predicted. The analysis typically includes parameters such as lipophilicity (log P), aqueous solubility (log S), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with key proteins like P-glycoprotein (P-gp). frontiersin.orgnih.gov

For example, studies on melatonin (B1676174) derivatives showed that all compounds met the requirements for ideal oral bioavailability and were predicted to cross the BBB. researchgate.net In another study on benzimidazole-urea derivatives, the compounds were found to obey Lipinski's rule, with predicted log P values below 5 and molecular weights under 500, suggesting good potential for oral activity. neliti.com The topological polar surface area (TPSA) is another critical descriptor, with values typically needing to be below 140 Ų for good cell permeability; the benzimidazole-urea derivatives had TPSA values ranging from 87.92 to 139.45 Ų, indicative of high oral absorption. neliti.com

Table 1: Representative In Silico ADME Prediction for a Phenylurea Derivative

| Property | Predicted Value/Category | Significance in Research Optimization |

|---|---|---|

| Molecular Weight | < 500 g/mol | Associated with better absorption and diffusion. neliti.com |

| Log P (Lipophilicity) | < 5 | Impacts solubility, permeability, and plasma protein binding. frontiersin.orgneliti.com |

| H-Bond Donors | ≤ 5 | Influences binding and permeability. Part of Lipinski's rules. neliti.com |

| H-Bond Acceptors | ≤ 10 | Affects solubility and target binding. Part of Lipinski's rules. neliti.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. neliti.com |

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut into the bloodstream. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Crucial for CNS-targeting compounds; undesirable for peripherally acting drugs. researchgate.net |

| Aqueous Solubility (Log S) | Moderate to High | Essential for absorption and formulation. |

| P-glycoprotein (P-gp) Substrate | No | Non-substrates are less likely to be removed from cells by efflux pumps. frontiersin.orgresearchgate.net |

Advanced Computational Analysis of Electronic and Conformational Properties

Advanced computational methods provide deep insights into the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions. Techniques based on Density Functional Theory (DFT) are widely used for this purpose. researchgate.netmdpi.com

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.comirjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap implies high stability. mdpi.comirjweb.com For a related compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, the HOMO-LUMO energy gap was calculated to be 4.454 eV, indicating significant thermodynamic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net For urea and pyridine derivatives, the MEP surface typically shows negative potential around the carbonyl oxygen and pyridine nitrogen, and positive potential around the N-H protons. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comresearchgate.net A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These descriptors are useful for predicting the global reactivity trends of molecules. researchgate.net

Non-Covalent Interaction (NCI), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) Analysis: These methods are used to study and visualize weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition and conformational stability. researchgate.netresearchgate.net The NCI index, based on electron density (ρ) and the RDG (s), allows for the visualization of these interactions in 3D space. wikipedia.org RDG scatter graphs distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net AIM analysis characterizes the nature of these interactions by analyzing the electron density at bond critical points. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Phenylurea Derivative

| Parameter | Typical Value/Range (eV) | Definition and Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. irjweb.com |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.govirjweb.com |

| HOMO-LUMO Gap (ΔE) | ~4.5 | Indicates chemical reactivity and kinetic stability. nih.govresearchgate.net |

| Chemical Hardness (η) | ~2.25 | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | ~4.25 | -(EHOMO + ELUMO)/2; measures the power to attract electrons. mdpi.com |

| Dipole Moment (μ) | Variable (Debye) | Measures the overall polarity of the molecule. |

Future Research Directions and Conceptual Therapeutic Implications

Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Future synthetic efforts should focus on systematic structural modifications to improve the therapeutic index of the 1-(5-Methylpyridin-2-yl)-3-phenylurea scaffold. Building on initial findings, where derivatives have demonstrated significant antiproliferative activity, the design of next-generation analogues is a logical and promising step. nih.gov For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown broad-spectrum activity against a panel of 60 human cancer cell lines. mdpi.com

Key areas for synthetic exploration include:

Substitution Pattern Modification: Systematic alteration of substituents on the terminal phenyl ring can modulate activity. Studies on related compounds have shown that introducing various substituents with different electronic (π) and steric (σ) properties can significantly impact potency. nih.gov

Core Structure Alteration: Modifications to the central urea-pyridine linkage could enhance binding affinity to molecular targets. The urea (B33335) moiety is crucial for activity in many kinase inhibitors, and subtle changes can improve target engagement. frontiersin.org

Pharmacokinetic Optimization: Introduction of moieties, such as a 4-hydroxymethylpiperidine group, has been shown to yield broad-spectrum antiproliferative activity in related structures. nih.gov Future designs should incorporate groups known to improve solubility, metabolic stability, and oral bioavailability, which are critical for advancing preclinical candidates. mdpi.com

A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized, with some compounds showing potent activity against lung, colorectal, and prostate cancer cell lines. nih.gov These findings highlight the potential for creating diverse libraries of compounds around the core phenylurea structure for enhanced therapeutic profiles. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Phenylurea Analogues

| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Potency Relative to Standard |

| 8e | 1-(4-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl) Urea | MCF-7 (Breast) | 0.22 | 8.7 times more active than Doxorubicin |

| 8n | 1-(4-Fluorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl) Urea | MCF-7 (Breast) | 1.88 | Comparable to Doxorubicin |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 (Colorectal) | 1.11 | More potent than Sorafenib (B1663141) |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (Lung) | 1.53 | More potent than Sorafenib |

| 2n | 1-(4-(5-Cyano-6-hydroxy-4-(4-(trifluoromethyl)phenyl)pyridin-2-yl)phenyl)-3-phenylurea | MCF-7 (Breast) | 0.76 | More potent than Cabozantinib |

| 2n | 1-(4-(5-Cyano-6-hydroxy-4-(4-(trifluoromethyl)phenyl)pyridin-2-yl)phenyl)-3-phenylurea | PC-3 (Prostate) | 1.85 | More potent than Cabozantinib |

This table presents a selection of data from various studies on related phenylurea compounds to illustrate the potential for potency enhancement through analogue design. mdpi.comnih.govnih.gov

In-Depth Mechanistic Elucidation of Cellular and Molecular Pathways Targeted by the Compound

A critical future direction is the comprehensive elucidation of the compound's mechanism of action. While many diarylurea derivatives function as kinase inhibitors, the precise targets of this compound are not fully defined. researchgate.net Research on structurally similar compounds suggests that potential targets could include receptor tyrosine kinases like VEGFR-2 and c-MET, which are crucial regulators of angiogenesis and cell proliferation. nih.gov

Future mechanistic studies should involve:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify primary and secondary targets.

Target Validation: Using techniques such as cellular thermal shift assays (CETSA), siRNA-mediated gene silencing, or CRISPR-Cas9 to confirm target engagement and its functional relevance in cells.

Downstream Signaling Analysis: Investigating the modulation of key signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are commonly affected by urea-based kinase inhibitors. researchgate.net

Apoptosis and Cell Cycle Analysis: Determining how the compound induces cell death and impacts cell cycle progression. Studies on related compounds have confirmed the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Understanding these molecular interactions is essential for predicting which cancer types may be most responsive and for identifying potential mechanisms of resistance.

Development of Novel Research Methodologies for Comprehensive Compound Characterization and Preclinical Screening

Advancing the preclinical evaluation of this compound class requires the integration of modern research methodologies. Future work should move beyond traditional 2D cell culture to more physiologically relevant systems.

Key methodological advancements to pursue include:

High-Throughput Screening (HTS): Developing robust HTS assays to efficiently screen newly synthesized analogues for desired biological activity. frontiersin.org

Advanced In Vitro Models: Utilizing 3D culture systems, such as spheroids and organoids, as well as patient-derived xenograft (PDX) models, to better predict in vivo efficacy. xtalks.comcrownbio.com

Computational Modeling: Employing in silico docking and molecular dynamics simulations to predict compound-target interactions, guide the design of new analogues, and refine structure-activity relationships (SAR). nih.gov

High-Content Imaging and Analysis: Using automated microscopy and advanced image analysis to quantitatively assess cellular phenotypes, such as apoptosis, autophagy, and morphological changes, providing deeper insights into the compound's effects.

These advanced methodologies will accelerate the identification of lead candidates and improve the translation of preclinical findings.

Exploration of Additional Preclinical Disease Models and Therapeutic Areas

Initial screenings of related phenylurea compounds against the National Cancer Institute's 60-cell line panel (NCI-60) have revealed potent activity across various cancer types, including leukemia, melanoma, and cancers of the colon, kidney, and breast. nih.govmdpi.com This broad activity strongly supports the exploration of additional preclinical disease models.

Future research should focus on:

Expanding Cancer Indications: Establishing in vivo xenograft or syngeneic models for the most sensitive cancer types identified in vitro to evaluate anti-tumor efficacy. For example, a related diarylurea compound demonstrated significant tumor growth reduction in a mouse breast tumor model. mdpi.com

Investigating Other Therapeutic Areas: Given that the urea scaffold is present in drugs targeting a wide range of diseases, it is conceivable that this compound analogues may have utility beyond oncology. nih.gov Preclinical investigation into areas such as inflammatory diseases or neurodegenerative conditions could uncover novel applications.

Integration of Advanced Multi-Omics Approaches in Preclinical Investigations to Identify Novel Biomarkers and Pathways

To fully understand the biological impact of this compound, future preclinical studies should incorporate multi-omics technologies. astrazeneca.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound. crownbio.com

This approach can help:

Identify Biomarkers: Discover predictive biomarkers that can identify patient populations most likely to respond to treatment. xtalks.com

Uncover Resistance Mechanisms: Elucidate the molecular changes that lead to acquired resistance.

Reveal Off-Target Effects: Provide a comprehensive safety and activity profile by mapping unintended molecular interactions.

Map Novel Pathways: Use spatial multi-omics to analyze changes within intact tissue, revealing new insights into how the compound affects the tumor microenvironment. astrazeneca.comaacrjournals.org

Leveraging multi-omics data with bioinformatics and AI will be crucial for translating complex biological information into actionable clinical strategies. crownbio.com

Investigation of Synergistic Effects with Other Preclinical Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment. Therefore, a significant area of future research is to investigate the potential for synergistic interactions between this compound analogues and existing anticancer agents. mdpi.com

Preclinical studies should be designed to:

Combine with Standard Chemotherapy: Evaluate combinations with cytotoxic agents commonly used for sensitive cancer types.

Combine with Targeted Therapies: Explore synergy with other kinase inhibitors or agents that target parallel survival pathways. For example, combination studies of sorafenib, a diarylurea drug, with other agents have shown synergistic effects in suppressing cancer growth. mdpi.com

Combine with Immunotherapies: Investigate whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors. A novel phenylurea SHP2 inhibitor was found to have immunomodulatory effects in a mouse cancer model. nih.gov

Identifying effective combinations could enhance therapeutic efficacy, overcome resistance, and potentially allow for the use of lower concentrations of each agent.

Long-Term Preclinical Efficacy Studies in Relevant in vivo Models

Future in vivo research should include: